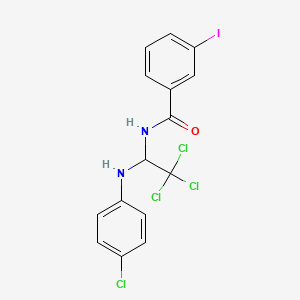
Methyl 4-(1-naphthoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-naphthoylamino)benzoate is an organic compound with the molecular formula C19H15NO3. It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methyl ester group and a naphthoylamino group. This compound is often used in research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst such as p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of esterification and amide formation would apply, with considerations for scaling up the reaction while maintaining purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-naphthoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 4-(1-naphthoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Its use in industry is limited, but it may be employed in the development of new materials or chemical processes
Mécanisme D'action
The mechanism of action for Methyl 4-(1-naphthoylamino)benzoate involves its interaction with various molecular targets. The ester and amide groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to proteins and enzymes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic amino acids and hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: Lacks the naphthoyl group, making it less hydrophobic.
Methyl 1-naphthoate: Lacks the benzoic acid derivative, altering its reactivity and binding properties.
Methyl 3-[(1-naphthoylamino)methyl]-5-[(1H-pyrazol-1-ylacetyl)amino]benzoate: Contains additional functional groups, increasing its complexity and potential interactions.
Uniqueness
Methyl 4-(1-naphthoylamino)benzoate is unique due to its combination of a naphthoyl group and a benzoic acid derivative, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C19H15NO3 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
methyl 4-(naphthalene-1-carbonylamino)benzoate |
InChI |
InChI=1S/C19H15NO3/c1-23-19(22)14-9-11-15(12-10-14)20-18(21)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,20,21) |
Clé InChI |
DPZRBIQQVKNFHL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986862.png)
![2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986865.png)

![3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11986884.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986895.png)

![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B11986902.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986912.png)
![3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)
![ethyl 4-{5-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11986926.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11986932.png)
